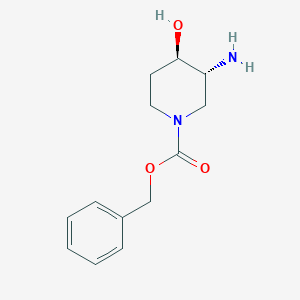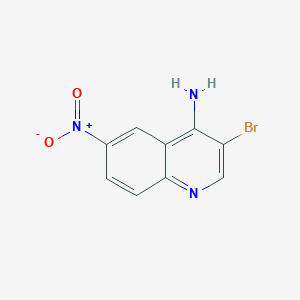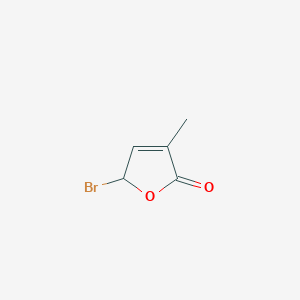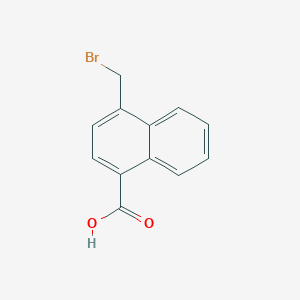
4-(bromomethyl)naphthalene-1-carboxylic Acid
Overview
Description
4-(bromomethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . . It is characterized by a bromomethyl group attached to the naphthalene ring, which is further connected to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)naphthalene-1-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is the bromination of 4-methylnaphthalene followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, naphthoic acids, and alcohols .
Scientific Research Applications
4-(bromomethyl)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules . This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
4-(bromomethyl)naphthalene-1-carboxylic acid can be compared with other brominated naphthalene derivatives, such as:
4-bromonaphthalene-1-carboxylic acid: Lacks the methyl group, leading to different reactivity and applications.
1-bromo-4-methylnaphthalene: Does not have the carboxylic acid group, affecting its solubility and chemical behavior.
The uniqueness of this compound lies in its combination of the bromomethyl and carboxylic acid groups, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-(bromomethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUUDRJMMXKEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450574 | |
| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30236-02-3 | |
| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

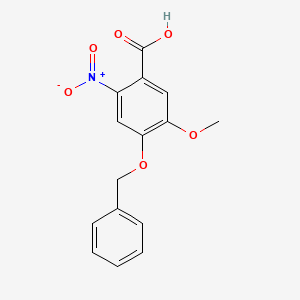

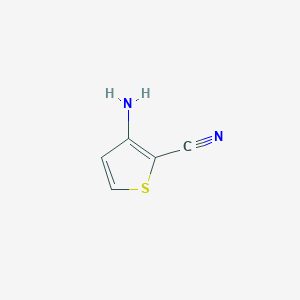
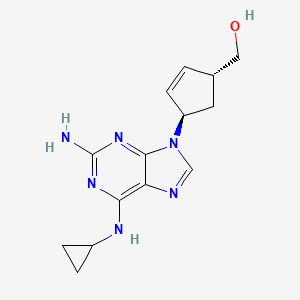
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

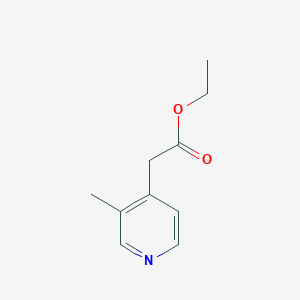
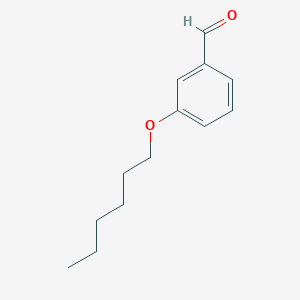
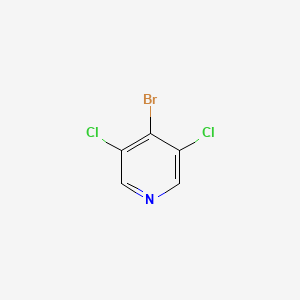
![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)
